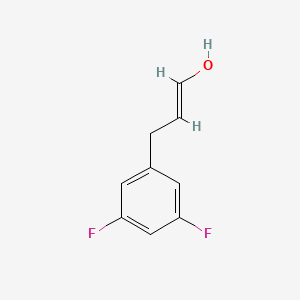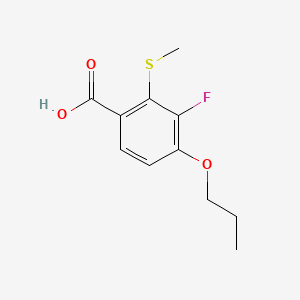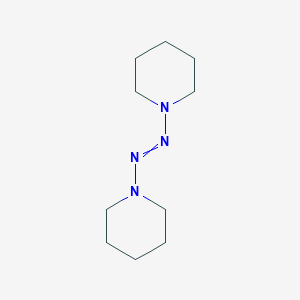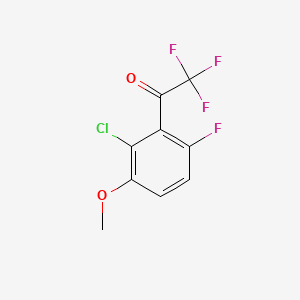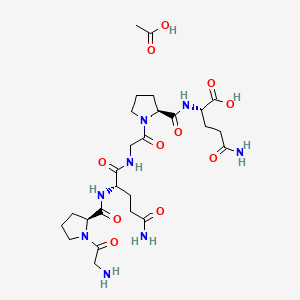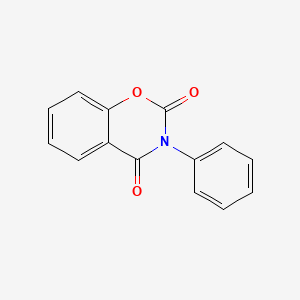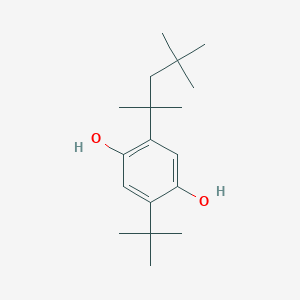
2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol is a chemical compound known for its unique structure and properties It is a derivative of benzene, featuring tert-butyl and trimethylpentan-2-yl groups attached to a benzene ring with two hydroxyl groups at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol typically involves multi-step organic reactions. One common method starts with the alkylation of benzene derivatives, followed by the introduction of hydroxyl groups through oxidation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including continuous flow reactors and advanced purification techniques. The choice of raw materials, reaction conditions, and purification methods can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions, influencing the compound’s reactivity and biological activity. Pathways involving oxidative stress and redox reactions are also significant in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: Lacks the hydroxyl groups and trimethylpentan-2-yl group.
2,2′-Methylenebis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol): Shares structural similarities but has different functional groups.
Uniqueness
2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol is unique due to its specific combination of tert-butyl, trimethylpentan-2-yl, and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
844-80-4 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-tert-butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C18H30O2/c1-16(2,3)11-18(7,8)13-10-14(19)12(9-15(13)20)17(4,5)6/h9-10,19-20H,11H2,1-8H3 |
InChI Key |
XICYYEQDNMVEPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=C(C=C(C(=C1)O)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(E)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14753929.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoic acid](/img/structure/B14753940.png)
![[(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14753946.png)

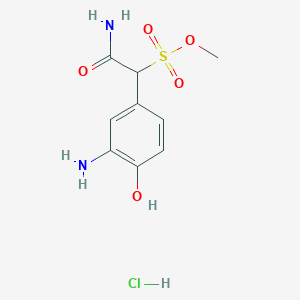
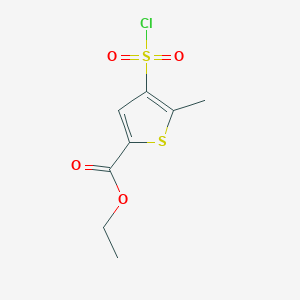
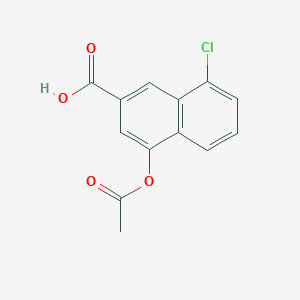
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B14753975.png)
